molecular formula C24H19NO4 B12149346 N-benzyl-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide

N-benzyl-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide

Cat. No.: B12149346
M. Wt: 385.4 g/mol
InChI Key: IVXQBVULOKJGPA-UHFFFAOYSA-N
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Description

N-benzyl-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The chromen core of the compound can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects[4][4].

Comparison with Similar Compounds

Similar Compounds

    2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Another chromen derivative with similar structural features but different substituents.

    N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide: A compound with a different core structure but similar functional groups.

Uniqueness

N-benzyl-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide is unique due to its specific combination of a benzyl group and a chromen core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H19NO4

Molecular Weight

385.4 g/mol

IUPAC Name

N-benzyl-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide

InChI

InChI=1S/C24H19NO4/c26-23(25-15-17-7-3-1-4-8-17)16-28-19-11-12-20-21(18-9-5-2-6-10-18)14-24(27)29-22(20)13-19/h1-14H,15-16H2,(H,25,26)

InChI Key

IVXQBVULOKJGPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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